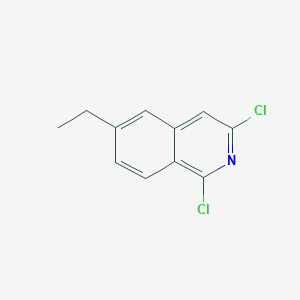

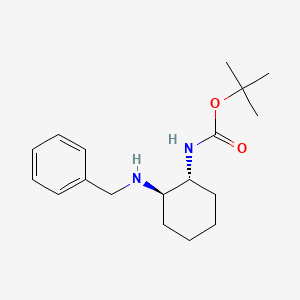

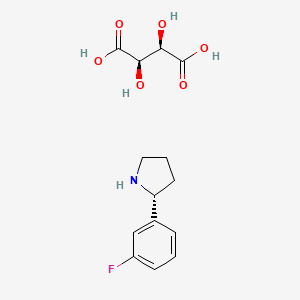

(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid

Overview

Description

(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid, or (R)-5-isoxazole-3-carboxylic acid (Isoxazole-3-carboxylic acid) is an important organic compound with a wide range of applications in the medical, pharmaceutical, and chemical industries. It is an isomer of 5-methyl-2-isoxazoline-3-carboxylic acid and has a molecular weight of 209.28 g/mol. The compound has a melting point of 179-181 °C and is soluble in water, methanol, and ethanol. Isoxazole-3-carboxylic acid is used as a building block in organic synthesis and as a starting material for the synthesis of pharmaceuticals, pesticides, and other specialty chemicals.

Scientific Research Applications

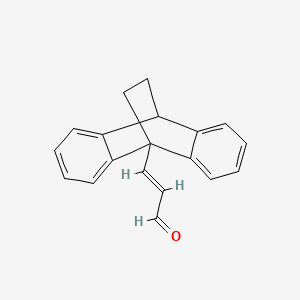

Synthesis of Enantiopure Antagonists at NMDA Receptors

A structural study has characterized diastereomeric amino acid derivatives as intermediates in the synthesis of novel NMDA receptor antagonists. The configuration of the carbon binding the tert-butoxycarbonylamino moiety influences the molecular complexity and pharmacophoric parameters, making it comparable with those observed for NMDA receptor antagonism. This research provides insights into the potential use of such compounds in developing drugs targeting NMDA receptors, which are critical in neurological processes and diseases (Bombieri et al., 2005).

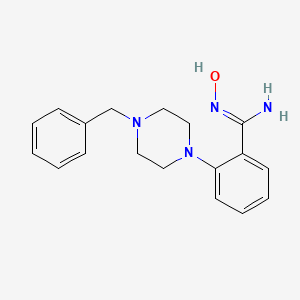

Synthesis of Dihydroisoxazole Derivatives

Enantiopure dihydroisoxazole derivatives and their precursors have been synthesized and structurally characterized, providing valuable information on their molecular geometry and intermolecular interactions. These compounds are investigated for their NMDA activity, contributing to the development of new pharmacological agents (Meneghetti et al., 2006).

Cyclization of N, O-DiBoc Beta-Keto Hydroxamic Acids

A novel and versatile methodology has been presented for synthesizing 5-substituted 3-isoxazolols without byproduct formation. This research demonstrates a three-step procedure converting carboxylic acid derivatives into acyl Meldrum's acids, leading to N, O-diBoc-protected beta-keto hydroxamic acids and subsequently to the targeted isoxazolols. This process highlights the compound's role in innovative synthetic routes for producing isoxazolol derivatives (Sørensen et al., 2000).

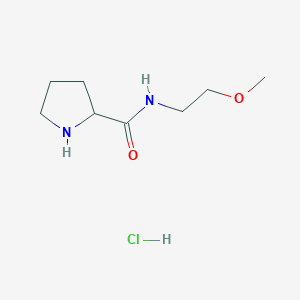

Amide Coupling Processes

Investigations into the rearrangement of active ester intermediates during HOBt/EDC amide coupling have identified compounds of interest, including tert-butoxycarbonylamino derivatives. These findings contribute to understanding the chemical behavior of these compounds in peptide coupling reactions and the optimization of synthetic processes (Mahmoud et al., 2005).

Properties

IUPAC Name |

5-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-6(12-10(16)17-11(2,3)4)8-5-7(9(14)15)13-18-8/h5-6H,1-4H3,(H,12,16)(H,14,15)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPHGGWCQRZOIQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NO1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=NO1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723207 | |

| Record name | 5-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893842-76-7 | |

| Record name | 5-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1440824.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1440828.png)